3,4,5-Trifluorobenzaldehyde
Overview
Description
3,4,5-Trifluorobenzaldehyde is an important organic synthesis intermediate, which has a wide range of applications in the fields of pesticide, medicine, and chemical synthesis . It can be used to synthesize agricultural chemicals such as pesticides, insecticides, and herbicides .
Synthesis Analysis
3,4,5-Trifluorobenzaldehyde can be synthesized in the laboratory. It reacts with ammonium nitrate and fatty alcohols to form 3,4,5-trifluoro-1-(alkyloxy)benzene . This reaction proceeds via a dipole mechanism . The preparation method of 3,4,5-trifluorobenzaldehyde usually uses the fluorination reaction of aromatic carbonyl compounds. The corresponding aromatic carboxylic aldehyde may be reacted with a fluorinating reagent, for example using sodium trifluoride (NaF) and hydrofluoric acid (HF) .Molecular Structure Analysis
The molecular formula of 3,4,5-Trifluorobenzaldehyde is C7H3F3O . The average mass is 160.093 Da and the monoisotopic mass is 160.013596 Da .Chemical Reactions Analysis
3,4,5-Trifluorobenzaldehyde reacts with ammonium nitrate and fatty alcohols to form 3,4,5-trifluoro-1-(alkyloxy)benzene . This reaction proceeds via a dipole mechanism .Physical And Chemical Properties Analysis
3,4,5-Trifluorobenzaldehyde is a clear colorless to slightly yellow liquid . It has a density of 1.42 g/mL at 25 °C (lit.) . The boiling point is 174 °C (lit.) , and the refractive index is n20/D 1.482 (lit.) . The compound has a molar refractivity of 33.0±0.3 cm^3 and a polar surface area of 17 Å^2 .Scientific Research Applications
Photophysical Studies and Luminescent Materials
Researchers investigate the photophysical properties of 3,4,5-trifluorobenzaldehyde and related derivatives. These studies explore its fluorescence, phosphorescence, and photochemical behavior. Additionally, the compound may serve as a component in luminescent materials, such as OLEDs (organic light-emitting diodes).
Safety and Hazards
3,4,5-Trifluorobenzaldehyde is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Repr. 1B - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 3,4,5-Trifluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As a building block in chemical synthesis, it can participate in a variety of reactions, forming bonds with other molecules and changing its structure to create new compounds .
Biochemical Pathways
The biochemical pathways affected by 3,4,5-Trifluorobenzaldehyde are diverse and depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde . The downstream effects of these pathways would be determined by the specific roles of the synthesized compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-Trifluorobenzaldehyde are not well-studied. As a small, relatively nonpolar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific biochemical context .
Result of Action
As a building block in chemical synthesis, its effects are largely determined by the properties of the compounds it is used to create .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trifluorobenzaldehyde. For example, it is sensitive to air , which could affect its stability and reactivity. Furthermore, the pH, temperature, and presence of other chemicals in the environment can influence its reactivity and the outcomes of the reactions it participates in .
properties
IUPAC Name |
3,4,5-trifluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVHUUABUFSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380308 | |
Record name | 3,4,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzaldehyde | |
CAS RN |
132123-54-7 | |
Record name | 3,4,5-Trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,4,5-Trifluorobenzaldehyde in the synthesis of the anticancer biscoumarin derivative?
A1: 3,4,5-Trifluorobenzaldehyde serves as a crucial building block in the synthesis of the biscoumarin derivative, 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), denoted as C35 in the study []. It reacts with 4-hydroxycoumarin through a condensation reaction, forming a methylene bridge between two coumarin units. This bridge incorporates the 3,4,5-trifluorophenyl group into the final biscoumarin structure, potentially influencing its physicochemical properties and biological activity.
Q2: Does the study investigate the structure-activity relationship (SAR) of the biscoumarin derivative concerning the 3,4,5-trifluorophenyl group?
A2: While the study highlights the successful synthesis and anticancer activity of the biscoumarin derivative containing the 3,4,5-trifluorophenyl group, it doesn't delve into a detailed SAR analysis []. Further research exploring modifications to this group and their impact on anticancer activity would be valuable. Such studies could involve substituting the fluorine atoms with other halogens or varying their positions on the phenyl ring to determine the influence on potency, selectivity, and pharmacokinetic properties.
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